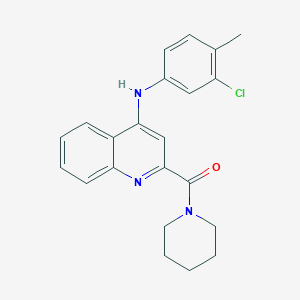

![molecular formula C9H18N2O4S B2418997 Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate CAS No. 1443983-23-0](/img/structure/B2418997.png)

Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

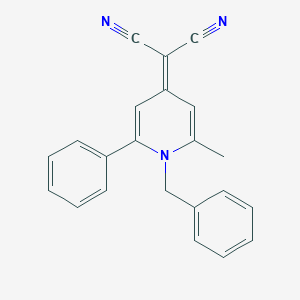

“Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate” is a chemical compound with the CAS Number: 1903431-97-9 . It has a molecular weight of 250.32 . The compound is in solid form at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamate, has been investigated. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((3R,4S)-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate . The InChI code is 1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 .Chemical Reactions Analysis

While specific reactions involving “Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate” are not available, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s molecular weight is 250.32 .Aplicaciones Científicas De Investigación

Anticonvulsant Properties

A study highlighted the synthesis and evaluation of aminoisopropanoloxy derivatives of 2-xanthone, including compounds with tert-butyl-amino groups. These compounds showed anticonvulsant activity, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures tests. Compounds with tert-butyl-amino groups were active in both anticonvulsant tests, suggesting potential applications in treating seizure disorders (Marona, Górka, & Szneler, 1998).

Amino Acid Determination in Brain Tissue

Research has developed a modified HPLC method using tert-butyl-thiol for the determination of amino acids in brain tissue. This method provides insights into the effects of neurotoxins and psychoactive compounds on brain amino acid metabolism, offering a tool for studying neurotoxicity and neurochemical changes (Hikal et al., 1988).

Enzyme Induction and Anticarcinogenic Effects

Tert-butyl-4-hydroxyanisole and related compounds induce detoxifying enzymes in the liver and peripheral tissues. The study examined the tissue specificity of enzyme induction, suggesting that structural modification of these compounds can manipulate enzyme induction patterns, potentially contributing to anticarcinogenic effects (De Long, Prochaska, & Talalay, 1985).

Antioxidant Properties and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives, are explored for their environmental occurrence, human exposure, and toxicity. The study indicates potential hepatic toxicity and endocrine-disrupting effects of these antioxidants, urging future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Propiedades

IUPAC Name |

tert-butyl N-[(3S,4S)-4-amino-1,1-dioxothiolan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDORIZWDLLHLJ-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CS(=O)(=O)C[C@H]1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

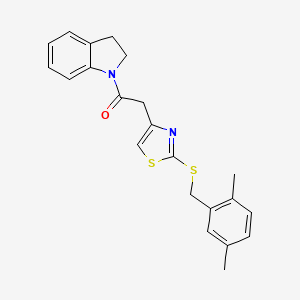

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2418915.png)

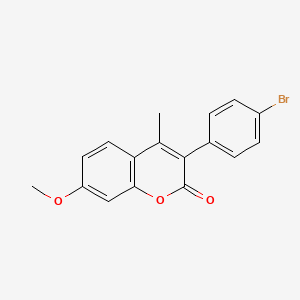

![(2,4-dimethoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418919.png)

![3-[Methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2418922.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)

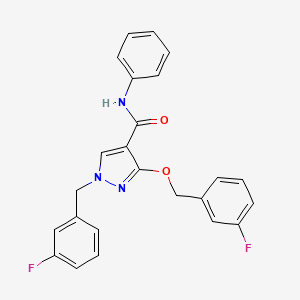

![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)

![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418932.png)

![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)